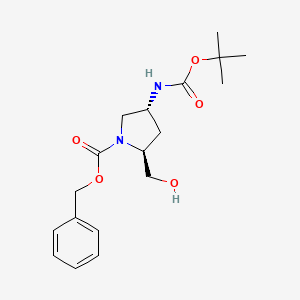

(2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

The compound (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with significant applications in organic synthesis and pharmaceutical intermediates. Its structure features:

- A benzyl ester group at the 1-position.

- A tert-butoxycarbonyl (Boc)-protected amino group at the 4-position.

- A hydroxymethyl substituent at the 2-position.

- (2S,4R) stereochemistry, critical for its biological activity and synthetic utility.

Propriétés

Numéro CAS |

787615-49-0 |

|---|---|

Formule moléculaire |

C18H26N2O5 |

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

benzyl (2S,4R)-2-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-15(11-21)20(10-14)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m1/s1 |

Clé InChI |

OBRBPZHTFGSYPG-CABCVRRESA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO |

SMILES canonique |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO |

Origine du produit |

United States |

Méthodes De Préparation

Protection and Benzylation of Pyrrolidine Derivatives

A common approach involves starting from Boc-protected hydroxyproline derivatives. The amino group is first protected with Boc, then the carboxylic acid is converted to the benzyl ester via benzyl bromide alkylation under basic conditions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc Protection | Boc anhydride, base (e.g., NaHCO3) | Protects amino group |

| Benzylation of Carboxylate | Benzyl bromide, sodium hydride, THF, 0°C to reflux | Alkylation to form benzyl ester |

| Reaction Time | 6–16 hours | Ensures complete conversion |

This method yields the Boc-protected benzyl ester intermediate with high stereochemical fidelity.

Reduction to Introduce Hydroxymethyl Group

The carboxylic acid or ester group at the 2-position is reduced to the hydroxymethyl group using borane reagents such as borane-dimethyl sulfide complex (BH3·DMS).

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reduction | BH3·DMS, dry THF, 0°C to room temperature | Converts ester/carboxylic acid to primary alcohol |

| Reaction Time | Overnight stirring at room temperature | Complete reduction |

| Workup | Quenching with ice, extraction, drying | Purification by flash chromatography |

This step is crucial for obtaining the hydroxymethyl substituent at the 2-position while preserving the Boc and benzyl protecting groups.

Alternative Synthetic Routes

Some patents and literature describe oxidation and substitution sequences starting from related pyrrolidine derivatives, involving:

- Oxidation of hydroxyl groups to carbonyls using chromium trioxide in acidic aqueous media.

- Nucleophilic substitution on activated pyrrolidine intermediates.

- Use of isobutyl chloroformate and N-methylmorpholine for activation prior to reduction.

These methods allow for fine-tuning of substituents and stereochemistry but are more complex and less commonly used for this specific compound.

Representative Experimental Data

| Step | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| Boc Protection and Benzylation | ~70-100 | NaH, benzyl bromide, THF, 0°C to reflux, 6h | High yield, stereochemistry retained |

| Reduction to Hydroxymethyl | ~70 | BH3·DMS, THF, 0°C to RT, overnight | Efficient conversion to alcohol |

| Purification | - | Flash chromatography (EtOAc/hexanes gradient) | Obtains pure product |

Example: Starting from (2S,4R)-4-(benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, the sequence of benzylation followed by borane reduction yielded the target compound in 70% overall yield with confirmed stereochemistry by NMR and LC-MS.

Analytical and Characterization Techniques

- NMR Spectroscopy: Confirms stereochemistry and functional groups; characteristic signals for Boc, benzyl, and hydroxymethyl protons.

- Mass Spectrometry (LC-MS): Confirms molecular weight (350.4 g/mol) and purity.

- Chromatography: Flash column chromatography used for purification.

- Optical Rotation: Used to verify stereochemical integrity.

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Boc Protection of amino group | Boc anhydride, base | >90 | Protects amine |

| 2 | Benzylation of carboxylic acid | Benzyl bromide, NaH, THF, 0°C to reflux | 70-100 | Forms benzyl ester |

| 3 | Reduction of ester to hydroxymethyl | BH3·DMS, THF, 0°C to RT, overnight | ~70 | Converts ester to primary alcohol |

| 4 | Purification | Flash chromatography | - | Ensures product purity |

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzyl group results in a methyl group.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands.

Biology

In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a useful tool in structural biology.

Medicine

In medicine, (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with potential activity against various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mécanisme D'action

The mechanism of action of (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C₁₈H₂₆N₂O₅

- Molecular Weight : 350.41 g/mol .

- Storage : Stable under dry conditions at 2–8°C .

- Hazards : Classified with warnings for acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory tract irritation (H335) .

This compound is widely used in peptide synthesis and as a building block for bioactive molecules due to its Boc protection, which allows selective deprotection under acidic conditions .

Comparison with Structurally Similar Compounds

The following compounds share structural similarities but differ in stereochemistry, substituents, or protecting groups, leading to distinct chemical and physical properties:

(2S,4R)-tert-Butyl 4-(((Benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Key Differences: Ester Group: tert-butyl (instead of benzyl) at the 1-position. Amino Protection: Benzyloxycarbonyl (Cbz) group (instead of Boc) at the 4-position.

- Properties :

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydrochloride

- Key Differences: Stereochemistry: (2R,4R) configuration. Amino Group: Unprotected (as hydrochloride salt) instead of Boc-protected.

- Implications: Increased reactivity due to the free amino group. Altered solubility in polar solvents due to the hydrochloride salt .

(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic Acid

- Key Differences :

- 2-Position : Carboxylic acid (instead of hydroxymethyl).

- 4-Position : 4-(Trifluoromethyl)benzyl substituent.

- Implications :

Comparative Data Table

Key Findings and Implications

Stereochemistry : The (2S,4R) configuration in the target compound is crucial for its interaction with chiral receptors or enzymes, differentiating it from (2R,4R) or (2S,4S) analogs .

Protection Strategies : Boc and Cbz groups offer orthogonal protection, enabling sequential deprotection in multi-step syntheses .

Solubility and Reactivity : Hydrochloride salts (e.g., ) enhance water solubility, while trifluoromethyl groups () increase lipophilicity for membrane penetration .

Hazard Profiles: Compounds with free amino groups (e.g., ) or acidic moieties () exhibit distinct toxicity profiles compared to protected analogs .

Activité Biologique

(2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry due to its unique structural characteristics. This compound features a pyrrolidine ring with various functional groups that may influence its biological activity. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C14H21N2O4

- Molecular Weight : Approximately 279.33 g/mol

- CAS Number : [Not specified in the search results]

The presence of the tert-butoxycarbonyl (Boc) group is significant as it provides stability and protection to the amino functionality, which is crucial for various synthetic applications and biological interactions.

Preliminary studies indicate that (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate may interact with specific enzymes or receptors, modulating their activities. The exact mechanism of action is still under investigation, but it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in various metabolic pathways.

- Receptor Modulation : It may bind to certain receptors, altering their activity and potentially leading to therapeutic effects.

Biological Activity

Research has highlighted several areas where (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate exhibits significant biological activity:

- Antimicrobial Activity : Studies suggest that this compound has potential antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Antiviral Activity : Preliminary findings indicate possible antiviral effects, warranting further investigation into its efficacy against viral pathogens.

Comparative Analysis with Related Compounds

To better understand the unique properties of (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, a comparison with structurally similar compounds can be made:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride | C13H19ClN2O3 | Hydrochloride salt form |

| (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid | C13H17N2O3 | Contains a carboxylic acid instead of an ester |

| Benzyl 4-methylamino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | C14H20N2O3 | Contains a methylamino group instead of an amino group |

The unique substitution pattern on the pyrrolidine ring of (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate imparts distinct reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

-

Study on Antimicrobial Properties :

- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including (2S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. Results indicated significant inhibition against Gram-positive bacteria.

-

Investigation into Antiviral Effects :

- Another research effort focused on the antiviral potential of this compound against specific viral strains. The preliminary data suggested that it could inhibit viral replication in vitro.

-

Enzyme Interaction Studies :

- Structure–activity relationship (SAR) studies have been conducted to explore how modifications to the compound's structure affect its binding affinity to target enzymes. These studies are crucial for optimizing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.